molecular formula C12H20N2O7 B565450 2,5-Deoxyfructosazine-13C4 CAS No. 1246815-27-9

2,5-Deoxyfructosazine-13C4

Cat. No.: B565450
CAS No.: 1246815-27-9
M. Wt: 308.268
InChI Key: FBDICDJCXVZLIP-ORHSJBJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Deoxyfructosazine-13C4 is a stable isotope-labeled compound derived from 2,5-deoxyfructose, a rare sugar found in nature. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2,5-Deoxyfructosazine-13C4 involves a one-pot dehydration process starting from D-glucosamine hydrochloride. This process employs a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide, as both a solvent and catalyst . The reaction is carried out at 120°C for 180 minutes, resulting in a maximum yield of 49% . The products are characterized using techniques such as MALDI-TOF-MS, 1H NMR, and 13C NMR spectroscopy .

Chemical Reactions Analysis

2,5-Deoxyfructosazine-13C4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include basic ionic liquids, reducing agents, and specific catalysts

Scientific Research Applications

2,5-Deoxyfructosazine-13C4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Research: It allows researchers to study metabolic pathways in vivo safely.

    Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

The mechanism of action of 2,5-Deoxyfructosazine-13C4 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows for detailed studies of its metabolic and biochemical pathways, providing insights into its effects at the molecular level .

Comparison with Similar Compounds

2,5-Deoxyfructosazine-13C4 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    2,5-Deoxyfructosazine: The non-labeled version of the compound.

    Fructosazine: Another derivative of 2,5-deoxyfructose with different functional groups. The stable isotope labeling of this compound enhances its utility in research applications, making it a valuable tool for scientists.

Properties

IUPAC Name

(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDICDJCXVZLIP-ORHSJBJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C](N=[13CH][13C](=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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